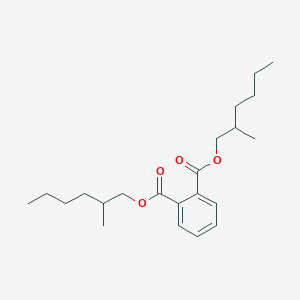
Bis(2-methylhexyl) benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C24H38O4. It is a diester of phthalic acid and 2-methylhexanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. It is a colorless, viscous liquid that is insoluble in water but soluble in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with 2-methylhexanol. The reaction is catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive it to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced is continuously removed, often using a distillation column. The crude product is then purified through neutralization, washing, and filtration to obtain the final product .
化学反応の分析
Types of Reactions
Bis(2-methylhexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-methylhexanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Phthalic acid and 2-methylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Bis(2-methylhexyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the study of plasticizer effects on biological systems and their potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of medical devices.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants
作用機序
The primary mechanism by which Bis(2-methylhexyl) benzene-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the material. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but higher toxicity concerns.
Dioctyl terephthalate (DOTP): A phthalate-free alternative with similar plasticizing properties but considered more environmentally friendly.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure, offering different flexibility and durability characteristics
Uniqueness
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is unique in its balance of plasticizing efficiency and lower toxicity compared to some other phthalates. Its specific alkyl chain structure provides a distinct set of physical properties, making it suitable for applications where both flexibility and safety are paramount .
特性
CAS番号 |
53306-52-8 |
|---|---|
分子式 |
C22H34O4 |
分子量 |
362.5 g/mol |
IUPAC名 |
bis(2-methylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-7-11-17(3)15-25-21(23)19-13-9-10-14-20(19)22(24)26-16-18(4)12-8-6-2/h9-10,13-14,17-18H,5-8,11-12,15-16H2,1-4H3 |
InChIキー |
FBDBBRIVIAEKGN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


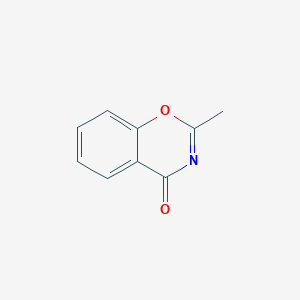

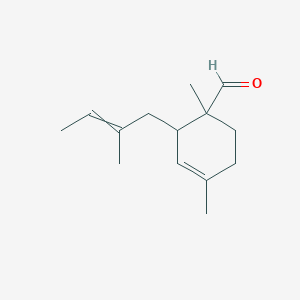
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
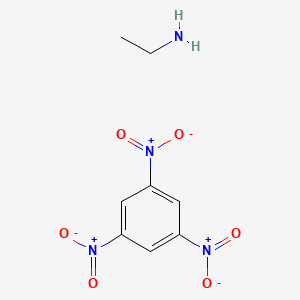
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
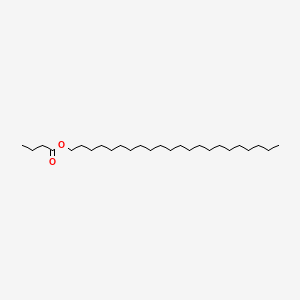
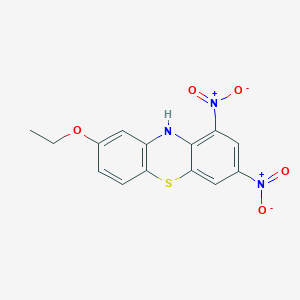
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
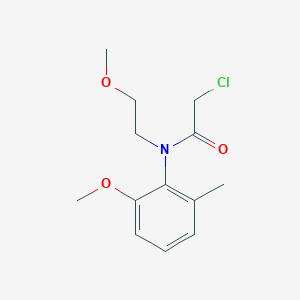
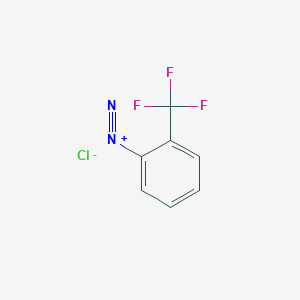
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
